Ethyl 6-(aminomethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 6-(aminomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRBNFRLIKIHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Nicotinate Esters
A prevalent method involves substituting halogen atoms in ethyl nicotinate derivatives with aminomethyl groups. For instance, ethyl 2-bromonicotinate reacts with 4-(aminomethyl)pyridine in isopropanol under basic conditions. Lithium hydroxide (LiOH) facilitates deprotonation, enabling nucleophilic attack at the C2 position of the pyridine ring. The reaction proceeds at 45°C for 5 hours, yielding ethyl 2-[(pyridin-4-methyl)amino]nicotinate with 91.9% efficiency and 99.0% purity.
Key Conditions:
- Solvent: Isopropanol
- Base: LiOH (1.2 equiv)
- Temperature: 45°C
- Workup: Neutralization with HCl, extraction with dichloromethane, recrystallization with ethanol.
This method’s robustness is attributed to the electron-withdrawing ester group, which activates the pyridine ring for substitution. However, the use of halogenated precursors necessitates careful handling due to toxicity.
Coupling Reactions with Chloromethylpyridine Derivatives
An alternative approach couples 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in dimethylformamide (DMF). Sodium carbonate (Na₂CO₃) deprotonates the amine, forming a reactive intermediate that undergoes nucleophilic displacement with the chloromethyl group. Refluxing at 140°C for 60 hours achieves a 61.6% yield.
Optimization Insights:
- Solvent: DMF (superior to ethanol, acetonitrile, or water)
- Base: Na₂CO₃ > K₂CO₃ (68.4% vs. 33.4% yield)
- Temperature: 100–140°C (higher temperatures favor faster kinetics but risk decomposition).
DMF’s high polarity stabilizes transition states, enhancing reaction rates. However, its classification as a hazardous solvent limits industrial adoption.
Reductive Amination of Cyano Intermediates
Methyl 6-(azidomethyl)nicotinate undergoes Staudinger reduction using triphenylphosphine (PPh₃) to generate the corresponding amine. Subsequent hydrolysis with potassium hydroxide (KOH) in methanol at 60°C for 4 hours yields methyl 6-(aminomethyl)nicotinate hydrochloride with 94% efficiency.
Mechanistic Pathway:
- Azide reduction: $$ \text{R-N}3 + \text{PPh}3 \rightarrow \text{R-NH-PPh}_3 $$
- Acidic hydrolysis: $$ \text{R-NH-PPh}3 + \text{H}2\text{O} \rightarrow \text{R-NH}2 + \text{OPPh}3 $$
This method avoids harsh conditions but requires azide precursors, posing safety risks due to their explosive nature.
Direct Esterification and Functionalization
Ethyl nicotinate can be synthesized via acid-catalyzed esterification of nicotinic acid with ethanol. Using HND230 solid acid catalyst in toluene at 55°C for 4 hours achieves 98.2% yield. Subsequent chlorination with thionyl chloride (SOCl₂) introduces a chloromethyl group, which is aminated with aqueous ammonia.
Reaction Sequence:
- Esterification: $$ \text{C}5\text{H}4\text{NCO}2\text{H} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}5\text{H}4\text{NCO}2\text{C}2\text{H}5 $$
- Chlorination: $$ \text{C}5\text{H}4\text{NCO}2\text{C}2\text{H}5 + \text{SOCl}2 \rightarrow \text{C}5\text{H}3\text{ClNCO}2\text{C}2\text{H}_5 $$
- Amination: $$ \text{C}5\text{H}3\text{ClNCO}2\text{C}2\text{H}5 + \text{NH}3 \rightarrow \text{C}5\text{H}3\text{NH}2\text{CH}2\text{NCO}2\text{C}2\text{H}_5 $$
While scalable, this multi-step process accumulates impurities, necessitating rigorous purification.
Comparison of Methodologies
| Method | Yield | Purity | Scalability | Hazard Considerations |
|---|---|---|---|---|
| Nucleophilic Substitution | 91.9% | 99.0% | High | Halogenated precursors |
| DMF Coupling | 61.6% | 98.5% | Moderate | DMF toxicity |
| Reductive Amination | 94.0% | 97.8% | Low | Azide intermediates |
| Direct Esterification | 98.2% | 99.3% | High | Multi-step purification |
Industrial and Environmental Considerations
The nucleophilic substitution method is favored for large-scale production due to its high yield and minimal byproducts. However, replacing DMF with greener solvents like cyclopentyl methyl ether (CPME) could enhance sustainability. Advances in flow chemistry may mitigate risks associated with azide intermediates in reductive amination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(aminomethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Pharmaceutical Development
Overview:
Ethyl 6-(aminomethyl)nicotinate plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and bioavailability.
Case Studies:
- Neurological Disorders: Research indicates that derivatives of this compound can interact with nicotinic receptors, potentially leading to therapeutic effects in conditions like Alzheimer's disease and Parkinson's disease .
- Synthesis of Antidepressants: The compound has been explored in the synthesis of novel antidepressants, leveraging its ability to modulate neurotransmitter systems .
Biochemical Research
Overview:
In biochemical studies, this compound is utilized to investigate enzyme activity and receptor binding. It serves as a valuable tool for elucidating metabolic pathways and identifying potential therapeutic targets.
Applications:
- Enzyme Inhibition Studies: The compound has been employed to study the inhibition mechanisms of various enzymes, providing insights into metabolic regulation .
- Receptor Binding Assays: Its interaction with nicotinic acid receptors has been extensively researched, revealing its potential as a biochemical probe .
Agrochemical Applications
Overview:
The compound is being investigated for its potential use in developing new agrochemicals. Its biochemical properties may enhance crop yield and resistance to pests.
Applications:
- Pesticide Formulation: this compound can improve the efficacy of pesticides through enhanced delivery mechanisms .
- Herbicide Development: Research is ongoing to explore its role in formulating herbicides that are more effective against resistant weed species .
Material Science
Overview:
In material science, this compound is studied for its potential in creating advanced materials with unique properties.
Applications:
- Polymer Development: The compound can be incorporated into polymers to enhance their solubility and stability under various environmental conditions .
- Nanomaterials: Researchers are exploring its use in synthesizing nanomaterials that exhibit improved mechanical properties and functionality .
Cosmetic Formulations
Overview:
this compound is being studied for its benefits in cosmetic applications, particularly in skin care products.
Applications:
Mechanism of Action
The mechanism of action of ethyl 6-(aminomethyl)nicotinate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Ethyl 6-Aminonicotinate
Structure: Ethyl 6-aminonicotinate (CAS 39658-41-8) replaces the aminomethyl group with a primary amine at the 6-position. However, the lack of a methylene spacer may reduce its ability to form stable coordination complexes compared to ethyl 6-(aminomethyl)nicotinate .
Ethyl 6-Chloronicotinate
Structure: Substitution of the aminomethyl group with chlorine at the 6-position. Activity: Used in the synthesis of H3 receptor antagonists. Its electrophilic chlorine atom enables nucleophilic aromatic substitution, making it a versatile intermediate for further functionalization .
Pyrimidine-Substituted Nicotinates
Examples :
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m)
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)
Activity : These derivatives exhibit anti-fibrotic activity against hepatic stellate cells (HSC-T6), with IC50 values of 45.69 μM and 45.81 μM, respectively. They outperform Pirfenidone, a clinical anti-fibrotic drug, by inhibiting collagen deposition and hydroxyproline content .
Platinum Complex Derivatives
Examples :
- (+)-Neomethyl[6-(aminomethyl)nicotinate] dichloridoplatinum(II) (48k): IC50 = 9.8 ± 3.2 μM (HL-60)
- (-)-Neomethyl[6-(aminomethyl)nicotinate] dichloridoplatinum(II) (48n): IC50 = 12.0 ± 7.1 μM (518A2)
Activity: The stereochemistry of the neomenthol-based substituent influences potency. The (+)-enantiomer (48k) shows superior activity compared to the (-)-enantiomer (48n) in melanoma models .
Structural-Activity Relationship (SAR) Analysis
Biological Activity
Ethyl 6-(aminomethyl)nicotinate is a derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an aminomethyl group at the 6-position of the pyridine ring, has been investigated for its potential therapeutic applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₉H₁₁N₃O₂
- CAS Number : 1189434-55-6
- Appearance : White to gray solid
- Solubility : Soluble in water
This compound interacts with specific molecular targets, notably nicotinic acid receptors. This interaction can modulate various biochemical pathways, influencing cellular functions such as:
- Cell Signaling : Modulates signaling pathways that affect gene expression and cellular responses.
- Lipid Metabolism : Influences lipid profiles and metabolic pathways.
- Anti-inflammatory Responses : Exhibits potential anti-inflammatory effects through receptor activation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further research in infectious diseases.
- Vasodilatory Effects : In vitro studies have demonstrated that certain derivatives of nicotinic acid esters, including this compound, exhibit vasodilatory activity on vascular smooth muscle .
- Potential Therapeutic Applications : The compound is being explored for its role in various therapeutic contexts, particularly related to cardiovascular health and metabolic disorders .
Case Studies and Experimental Data
A summary of key research findings is presented in the following table:
Comparison with Similar Compounds
To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl Nicotinate | Ester derivative without amino group | Limited biological activity |
| Nicotinic Acid | Parent compound | Well-studied; broad effects |
| Ethyl Nicotinate | Lacks amino modification | Less versatile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
